3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine is a compound that features a benzodioxole moiety linked to a triazole ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Sulfanyl Group: The benzodioxole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate nitrile to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole derivatives: Compounds with similar benzodioxole structures.
Triazole derivatives: Compounds containing the triazole ring.
Uniqueness
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine is unique due to the combination of the benzodioxole and triazole moieties linked by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a triazole ring via a sulfanyl group . This unique structure contributes to its distinct chemical properties and biological activities.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C10H10N4O2S |
CAS Number | 107974-07-2 |
Molar Mass | 226.27 g/mol |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The benzodioxole moiety may engage with various enzymes or receptors, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate biochemical pathways, leading to various observed effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. In particular, derivatives of 3-amino-1,2,4-triazole have shown effectiveness against a range of bacterial strains. For instance, studies have demonstrated that modifications to the triazole structure can enhance antibacterial activity against both gram-positive and gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. A notable study evaluated a series of triazole compounds for their efficacy against cancer cell lines using the XTT assay. Results indicated that certain derivatives exhibited potent anticancer activity and antiangiogenic effects .
Compound Type | Cell Line Tested | Activity Level |
---|---|---|
Triazole Derivatives | A549 (Lung Cancer) | High |
MCF-7 (Breast Cancer) | Moderate | |
HeLa (Cervical Cancer) | High |
Case Study 1: Anticancer Activity
In a study published in 2020, researchers synthesized various triazole derivatives and evaluated their anticancer activity against several cancer cell lines. The results highlighted that modifications at specific positions on the triazole ring could significantly enhance the anticancer properties of these compounds. The study concluded that the 5-aryl-3-phenylamino triazole structure shows promise as a dual-action anticancer agent .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of triazole derivatives against different bacterial strains. Compounds were tested using disc diffusion methods and minimum inhibitory concentration (MIC) assays. The findings revealed that certain derivatives exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-9-12-10(14-13-9)17-4-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTFEEZWKATZMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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